molecular formula C17H22F3N3O4S B2893693 1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide CAS No. 1235615-42-5

1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide

Cat. No.: B2893693
CAS No.: 1235615-42-5
M. Wt: 421.44
InChI Key: OJMNDACTKHUYPK-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide is a complex organic compound with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its piperidine ring and functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide can be approached through various synthetic routes. One common method involves:

  • Starting Materials: 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)benzoic acid, piperidine, and methylsulfonyl chloride.

  • Reagents and Conditions: Typically, the reaction requires a base such as triethylamine, a solvent like dichloromethane, and an appropriate coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For large-scale production, the process can be optimized through:

  • Continuous Flow Synthesis: Ensuring a more efficient and scalable process.

  • Purification Techniques: Including recrystallization and column chromatography for obtaining a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, such as:

  • Oxidation: Transforming the methylsulfonyl group into a sulfoxide or sulfone.

  • Reduction: Modifying the carbonyl group to an alcohol.

  • Substitution: Replacing functional groups with other substituents under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

  • Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

  • Solvents: Including ethanol, methanol, and dichloromethane for various reaction conditions.

Major Products

The major products of these reactions include:

  • Oxidized Derivatives: Like sulfoxides and sulfones.

  • Reduced Derivatives: Such as alcohols.

  • Substituted Derivatives: Depending on the nature of the substituent introduced.

Scientific Research Applications

1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide has diverse applications in:

  • Chemistry: As a precursor for more complex molecules.

  • Biology: For studying biochemical pathways involving piperidine derivatives.

  • Medicine: Potential therapeutic applications due to its unique structure.

  • Industry: Utilization in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: Likely involving interaction with specific enzymes or receptors.

  • Pathways Involved: Could include inhibition or activation of biochemical pathways, depending on the structural modifications and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Piperidine Derivatives: Such as piperidine-4-carboxamide compounds.

  • Sulfonyl-Containing Compounds: Including methylsulfonyl analogs.

  • Trifluoroethyl Derivatives: Featuring similar trifluoroethyl groups.

Uniqueness

1-(Methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-methylsulfonyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O4S/c1-28(26,27)23-8-6-13(7-9-23)16(25)22-14-4-2-12(3-5-14)10-15(24)21-11-17(18,19)20/h2-5,13H,6-11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMNDACTKHUYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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